1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline is a heterocyclic compound that combines the isoquinoline structure with a tetrazole moiety. Isoquinoline is a bicyclic compound derived from quinoline, featuring a nitrogen atom in the second position of the ring system. The incorporation of the tetrazole ring, which consists of five members with four nitrogen atoms and one carbon atom, imparts unique chemical properties and biological activities to the compound.
This compound can be synthesized through various methods involving isoquinoline derivatives and tetrazole formation techniques. The synthesis often employs reagents such as sodium azide and various catalysts to facilitate the formation of the tetrazole ring from appropriate precursors.
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline is classified as a heterocyclic compound due to its distinct ring structure composed of different elements (carbon and nitrogen). It falls under the category of bioactive compounds, often studied for their pharmacological properties.
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline typically involves:
Technical details include monitoring the reaction progress using thin-layer chromatography (TLC) and purifying the product through recrystallization techniques.
The molecular structure of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline features:
The molecular formula is , with a molecular weight of approximately 199.20 g/mol. The compound exhibits characteristic spectral data in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that can be used for its identification.
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline can participate in various chemical reactions:
Specific reaction conditions typically involve heating in organic solvents or using acidic or basic catalysts to promote reactivity.
The mechanism of action for compounds like 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline often involves:
Data supporting these mechanisms are derived from biological assays and structure-activity relationship studies.
Relevant data can be obtained from spectroscopic analyses such as IR and NMR spectroscopy which provide insights into functional groups and molecular interactions.
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline has several scientific uses:
Research continues into its applications across various fields including medicinal chemistry and materials science.
The rational design of tetrazole-isoquinoline hybrids stems from seminal work on angiotensin II receptor blockers (ARBs) and natural product optimization:
Table 1: Key Milestones in Tetrazole-Isoquinoline Hybrid Development
Year Range | Development Focus | Representative Advance | Biological Target |
---|---|---|---|
1990–2000 | ARB Scaffold Optimization | Quinoline-4-tetrazoles as BPT mimics in losartan analogs [1] | Angiotensin II AT₁ Receptor |
2000–2010 | Natural Product Hybridization | Tetrazole analogs of saframycin/quinocarcin [3] | DNA Topoisomerase I/II |
2010–Present | Anticancer Agent Development | Dianisidine-tetrazole hybrids targeting Bcl-2 [5] | Bcl-2 Apoptosis Regulator |
2010–Present | Antibacterial Scaffolds | Triazolonaphthyridine-tetrazole fluoroquinolones [8] | DNA Gyrase/Topoisomerase IV |
The tetrazole ring serves as a multifunctional bioisostere, profoundly altering the physicochemical and target-binding properties of isoquinoline derivatives:
Table 2: Tetrazole vs. Carboxylate Bioisosterism in Key Properties
Property | Tetrazole (1H-Tautomer) | Carboxylate | Impact on Drug Design |
---|---|---|---|
pKₐ | 4.5–4.9 | 4.0–4.5 | Comparable ionization at physiological pH |
Log P (Octanol/Water) | Lower by 0.5–1.0 unit | Higher | Enhanced membrane permeability |
Metabolic Stability | High (Resists hydrolysis) | Low | Prolonged half-life; reduced dosing frequency |
H-Bond Donor Capacity | 2 | 1 | Stronger target engagement in polar pockets |
H-Bond Acceptor Sites | 3 | 2 | Improved affinity for proteolytic enzymes |
Isoquinoline provides a rigid, aromatic platform that directs substituent positioning for target engagement across therapeutic classes:
Table 3: Clinically Utilized Isoquinoline Derivatives and Hybrid Inspirations
Compound | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Praziquantel | Anthelmintic | Tetrahydroisoquinoline-cyclohexylcarbonyl | Calcium channel disruption in flatworms |
Quinapril | Antihypertensive | THIQ-proline diacid | Angiotensin-Converting Enzyme (ACE) |
Trabectedin | Anticancer (Ovarian) | THIQ-tetrahydrofuran spirocycle | DNA minor groove alkylation |
Dianisidine-Tetrazole Hybrids [5] | Anticancer (Melanoma) | Dimethoxybiphenyl-linked tetrazole | Bcl-2 inhibition; intrinsic apoptosis pathway |
Triazolonaphthyridine-Tetrazole [8] | Antibacterial | Fluoro-triazolo-fused isoquinoline | DNA gyrase/topoisomerase IV inhibition |
Comprehensive Compound Directory
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6